REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>C(Cl)Cl>[CH3:18][S:19]([O:10][CH2:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([O:1][S:19]([CH3:18])(=[O:21])=[O:20])=[CH:3][CH:4]=1)(=[O:21])=[O:20]
|
Name
|
|
Quantity
|
356 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CCO
|
Name
|
|
Quantity
|
3500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
653 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
657 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature between −25° C. and −15° C
|
Type
|
CUSTOM
|
Details
|
were formed which
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with methylene chloride (600 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed first with saturated sodium hydrogencarbonate solution (700 ml) at 20° C.
|
Type
|
CUSTOM
|
Details
|
The methylene chloride was evaporated to dryness
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |